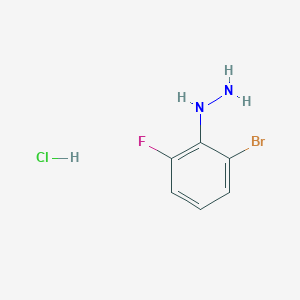
(2-ブロモ-6-フルオロフェニル)ヒドラジン塩酸塩
概要
説明
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . It is typically found as a light yellow to yellow powder or crystals . This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride can be synthesized from 2-bromoaniline through a series of chemical reactions . The synthesis involves the following steps:
Nitration: 2-Bromoaniline is nitrated to form 2-bromo-6-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2-bromo-6-aminophenylamine.
Hydrazination: The amino group is then converted to a hydrazine group, forming (2-bromo-6-fluorophenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form (2-bromo-6-fluorophenyl)hydrazine hydrochloride.
Industrial Production Methods
Industrial production methods for (2-bromo-6-fluorophenyl)hydrazine hydrochloride typically involve large-scale synthesis using the same steps as described above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of (2-bromo-6-fluorophenyl)hydrazine hydrochloride with an arylboronic acid .
作用機序
The mechanism of action of (2-bromo-6-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
Some compounds similar to (2-bromo-6-fluorophenyl)hydrazine hydrochloride include:
- 2-Bromophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
Uniqueness
What sets (2-bromo-6-fluorophenyl)hydrazine hydrochloride apart from these similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
特性
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-31-8 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















